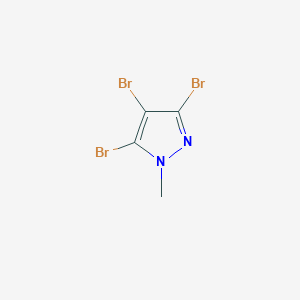

3,4,5-tribromo-1-methyl-1H-pyrazole

Description

The Pyrazole (B372694) Scaffold: Significance in Heterocyclic Research

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.orgnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active compounds. nih.gov Pyrazole derivatives exhibit a vast range of pharmacological properties, and are integral to many commercial products. nih.govwikipedia.org The parent pyrazole molecule can exist in different tautomeric forms, a feature that is eliminated upon N-substitution, locking the structure and influencing its interaction with biological targets. nih.gov The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, combined with its stable aromatic nature, makes it a highly valuable component in the design of functional molecules. mdpi.com

Strategies for Halogenation in Pyrazole Systems

Introducing halogen atoms onto the pyrazole ring is a key strategy for modifying its chemical properties. Halogenation can influence the molecule's reactivity, lipophilicity, and metabolic stability, and can provide handles for further synthetic transformations such as cross-coupling reactions.

The bromination of pyrazoles can be complex. Using elemental bromine often leads to a mixture of mono-, di-, and polybrominated products due to the activated nature of the heterocyclic ring. researchgate.net Achieving regioselectivity—the ability to introduce a bromine atom at a specific position—is a significant synthetic challenge.

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. rrbdavc.org However, the conditions can be controlled to favor substitution at other positions. Methodologies have been developed using various brominating agents and catalysts to direct the halogenation. For instance, N-bromosuccinimide (NBS) is a common reagent used for monobromination. researchgate.net For polybrominated compounds like 3,4,5-tribromo-1H-pyrazole, more forceful conditions or specific starting materials are required. nih.govthermofisher.com The synthesis of such heavily substituted pyrazoles often involves the cyclization of a pre-halogenated precursor rather than direct bromination of the parent pyrazole.

Table 1: Selected Methodologies for Arene and Heteroarene Bromination

| Reagent/Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / Butadiene Sulfone | Arenes and Heteroarenes | Chemoselective monobromination; catalyst is a volatile and recyclable substitute for DMSO. | researchgate.net |

| LiBr / BF₃·Et₂O / O₂ | Arenes and Heteroarenes | Accomplished under mild, aerobic conditions with broad substrate scope. | researchgate.net |

| Fe₃O₄@SiO₂/CuO Nanocatalyst / O₂ | Aromatic Compounds | Green oxidant (O₂), high yields, and para-selectivity. The catalyst is recyclable. | researchgate.net |

| Bromine in CCl₄ | 1-Vinylpyrazoles | Leads to a complex mixture, including addition to the vinyl group and C4-bromination. | nih.gov |

Halogen substituents have a dual electronic effect on aromatic rings. They are electron-withdrawing through the inductive effect due to their high electronegativity, which generally deactivates the ring towards electrophilic aromatic substitution. wikipedia.org Conversely, they are electron-donating through resonance, as their lone pairs can participate in the π-system of the ring. wikipedia.org

In a molecule like 3,4,5-tribromo-1-methyl-1H-pyrazole, the three bromine atoms significantly decrease the electron density of the pyrazole ring, making it much less susceptible to further electrophilic attack. The electron-withdrawing nature of the halogens also increases the acidity of the ring's C-H protons, should any exist. Furthermore, these halogen atoms can serve as points for subsequent functionalization. For example, in the related compound 3,4,5-tribromo-1-vinylpyrazole, the bromine at the 5-position can be selectively exchanged with lithium, allowing for the introduction of various electrophiles at that site. nih.gov Halogen atoms can also participate in halogen bonding, a noncovalent interaction with electron-rich atoms that can influence molecular conformation and intermolecular interactions. nih.govresearchgate.net The presence of multiple halogens can decrease the aromaticity of the pyrazole ring compared to the unsubstituted parent compound. researchgate.net

N-Substitution in Pyrazole Chemistry

The substitution of the hydrogen on a nitrogen atom in the pyrazole ring is a critical step in the synthesis of many pyrazole-based compounds. This modification prevents tautomerism and allows for fine-tuning of the molecule's steric and electronic properties. nih.gov

Methylation is one of the most common forms of N-substitution in pyrazole chemistry. The methyl group can serve as a simple protecting group or as a functional component of the final molecule. However, the selective methylation of unsymmetrical pyrazoles presents a persistent synthetic challenge because reaction with a methylating agent can produce a mixture of N1 and N2 isomers, which often have nearly indistinguishable reactivities and are difficult to separate. acs.org

Recent research has focused on developing highly regioselective methods to overcome this problem. One successful approach involves using sterically bulky α-halomethylsilanes as "masked" methylating reagents. acs.orgacs.orgnih.gov These reagents show a strong preference for alkylating the less sterically hindered nitrogen atom, leading to high selectivity for the N1 isomer. thieme-connect.comresearcher.life Following alkylation, the silyl (B83357) group is easily removed to yield the desired N-methyl pyrazole. acs.org

Table 2: Comparison of Regioselectivity in N-Methylation of 3-Substituted Pyrazoles

| Methylating Reagent | Typical N1:N2 Selectivity Ratio | Key Advantage | Reference |

|---|---|---|---|

| Methyl Halides (e.g., MeI) | ~3:1 | Simple, common reagent. | thieme-connect.com |

| (Chloromethyl)triisopropoxysilane | 92:8 to >99:1 | High N1-selectivity due to steric bulk; commercially available reagent. | acs.orgnih.gov |

Research Rationale for this compound

The specific compound, this compound, has garnered attention for several key reasons that align with major goals in contemporary organic chemistry. Its fully substituted brominated core, combined with a simple N-methyl group, makes it an ideal subject for studying the fundamental properties of polyhalogenated azoles and a powerful tool for synthetic chemists.

A known method for the synthesis of this compound involves the reaction of 3,4,5-tribromopyrazole (B16341) with dimethyl sulfate (B86663) in the presence of aqueous sodium hydroxide. This straightforward N-methylation provides the target compound with a reported melting point of 90-91°C after crystallization. prepchem.com

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 3,4,5-tribromo-1H-pyrazole | C₃HBr₃N₂ | 304.77 | Solid | 184-188 |

| This compound | C₄H₃Br₃N₂ | 318.80 | Solid | 90-91 |

Data sourced from references prepchem.comnih.govgoogle.com.

Potential as a Versatile Synthetic Intermediate

The primary value of this compound lies in its potential as a versatile synthetic intermediate. The three bromine atoms on the pyrazole ring are not chemically equivalent and can be selectively functionalized. Research on the closely related 3,4,5-tribromo-1-vinylpyrazole has shown that the bromine at the 5-position is the most susceptible to bromine-lithium exchange. nih.gov This regioselectivity allows for the introduction of various electrophiles specifically at this position.

It is highly probable that this compound exhibits similar reactivity. The treatment with an organolithium reagent, such as n-butyllithium, would likely lead to the formation of a 5-lithiated intermediate. This intermediate can then be reacted with a wide array of electrophiles to introduce new functional groups, effectively transforming the pyrazole core.

Table 2: Potential Transformations of this compound

| Reagent | Expected Intermediate | Potential Product Class |

| 1. n-BuLi2. Electrophile (E+) | 5-Lithio-3,4-dibromo-1-methyl-1H-pyrazole | 5-Substituted-3,4-dibromo-1-methyl-1H-pyrazoles |

This selective functionalization is a powerful strategy for building molecular complexity. The remaining bromine atoms at the 3- and 4-positions could potentially be targeted for further reactions under different conditions, allowing for a stepwise and controlled diversification of the pyrazole scaffold. This makes this compound a valuable building block for creating libraries of substituted pyrazoles for screening in drug discovery and materials science. mdpi.comenamine.net

Contribution to Fundamental Understanding of Polyhalogenated Azoles

The study of this compound also contributes significantly to the fundamental understanding of polyhalogenated azoles. The presence of three bulky and electron-withdrawing bromine atoms on the small five-membered ring creates a unique electronic and steric environment. Investigating the reactivity of this compound provides insights into:

Regioselectivity of Reactions: Understanding which bromine atom reacts preferentially and under what conditions helps in developing predictive models for the reactivity of other polyhalogenated heterocycles. Studies on the lithiation of 1-methylpyrazole (B151067) have shown that reaction conditions can direct functionalization to either the methyl group or the 5-position of the pyrazole ring, highlighting the subtle factors that control reactivity. nih.gov

Stability of Intermediates: The stability of the lithiated pyrazole intermediates is a crucial factor in the success of subsequent reactions. The electron-withdrawing nature of the remaining bromine atoms can influence the stability of the organometallic intermediate. nih.gov

Spectroscopic and Structural Properties: Detailed analysis of the NMR spectra and X-ray crystal structure of this compound and its derivatives provides valuable data on the bond lengths, bond angles, and electronic distribution within these strained and electron-poor systems.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br3N2/c1-9-4(7)2(5)3(6)8-9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKYJTKFRXVWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537244 | |

| Record name | 3,4,5-Tribromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57389-75-0 | |

| Record name | 3,4,5-Tribromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Molecular Structure Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and environment of atoms within a molecule. For 3,4,5-tribromo-1-methyl-1H-pyrazole, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its structure.

¹H NMR Spectral Analysis for Methyl and Residual Proton Environments

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly confirms the substitution pattern of the pyrazole (B372694) ring. With bromine atoms occupying positions 3, 4, and 5, there are no protons attached to the heterocyclic ring. Consequently, the spectrum is expected to display a single resonance.

This solitary signal is a singlet corresponding to the three protons of the methyl group attached to the nitrogen atom at position 1 (N1). The chemical shift of this N-methyl group is influenced by the electronic effects of the three bromine substituents. As bromine is an electron-withdrawing element, it deshields the methyl protons, causing their signal to appear at a relatively downfield position compared to unsubstituted 1-methylpyrazole (B151067) (which resonates around 3.88 ppm). chemicalbook.com The precise chemical shift provides a diagnostic marker for the N-methyl environment. In a similar structure, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the N1-methyl protons appear as a singlet at 3.40 ppm. mdpi.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N1-CH₃ | ~3.4-4.0 | Singlet | 3H |

¹³C NMR Spectroscopic Investigations and Chemical Shift Assignments

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, four distinct signals are anticipated: one for the N-methyl carbon and three for the carbon atoms of the pyrazole ring (C3, C4, and C5).

The assignment of these carbons is based on their electronic environment. The carbon atoms directly bonded to bromine (C3, C4, and C5) are expected to have chemical shifts significantly different from those in unsubstituted pyrazole due to the heavy atom effect and electronegativity of bromine. The N-methylation also influences the shifts of the ring carbons, particularly C3 and C5. Data for the precursor, 3,4,5-tribromo-1H-pyrazole, can serve as a baseline for understanding the positions of the brominated carbons. nih.gov The N-methyl carbon itself typically appears in the range of 35-45 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| N1-CH₃ | ~35-45 |

| C3-Br | Varies (influenced by Br) |

| C4-Br | Varies (influenced by Br) |

| C5-Br | Varies (influenced by Br) |

¹⁵N NMR Spectroscopic Probes for Nitrogen Atom Environments and Tautomerism (if applicable to precursors)

In the case of 3,4,5-tribromo-1H-pyrazole, ¹⁵N NMR spectroscopy could determine the position of the tautomeric equilibrium. However, upon methylation to form this compound, the tautomerism is quenched. The methyl group fixes the structure, resulting in two distinct nitrogen environments, N1 and N2, which would give rise to two separate signals in the ¹⁵N NMR spectrum, providing definitive proof of the N-methylation. nih.gov

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Since this compound contains only one set of magnetically equivalent protons (the N-methyl group), a COSY spectrum would show no off-diagonal cross-peaks. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). For the title compound, an HSQC spectrum would be expected to show a single cross-peak, connecting the ¹H signal of the N-methyl group to the ¹³C signal of the methyl carbon. youtube.com This provides a definitive assignment for the methyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS provides the exact mass of the molecule, allowing for the determination of its elemental formula, and offers insights into its structure through fragmentation analysis.

The molecular formula for this compound is C₄H₃Br₃N₂. The most compelling feature in its mass spectrum is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). A molecule containing three bromine atoms will therefore exhibit a characteristic cluster of four major peaks for the molecular ion ([M]⁺) at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1.

The calculated monoisotopic mass for the most abundant isotopologue (C₄H₃⁷⁹Br₃N₂) is approximately 301.7690 Da. nih.govuni.lu HRMS analysis would confirm this exact mass, validating the elemental composition.

Fragmentation of pyrazoles often involves the loss of stable neutral molecules like HCN or N₂. researchgate.net For this compound, fragmentation pathways could include the loss of a bromine radical (Br•), followed by further degradation of the heterocyclic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is distinguished from its NH-pyrazole precursor by the presence of vibrations associated with the methyl group and the absence of the N-H band. nih.gov Key expected features include:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl group, typically found in the 2900-3000 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric bending (deformation) vibrations of the methyl group, expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

Pyrazole Ring Vibrations: C=N and C=C stretching vibrations within the pyrazole ring, typically observed in the 1400-1600 cm⁻¹ region.

C-Br Stretching: Vibrations corresponding to the carbon-bromine bonds, which would appear in the fingerprint region at lower wavenumbers.

The Raman spectrum would provide complementary information, particularly for the more symmetric vibrations of the pyrazole ring. Both IR and Raman data for the precursor 3,4,5-tribromo-1H-pyrazole are available and serve as a reference for the ring vibrations. nih.gov

Characteristic Vibrational Modes of Carbon-Bromine Bonds and the Pyrazole Ring

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of a molecule. In the case of this compound, the vibrational spectrum would be dominated by modes associated with the pyrazole ring and the carbon-bromine bonds.

The pyrazole ring itself exhibits a set of characteristic vibrations, including C-H stretching, C=C and C=N stretching, and ring deformation modes. The presence of the methyl group at the N1 position would introduce C-H stretching and bending vibrations.

The three carbon-bromine bonds are expected to give rise to stretching vibrations in the lower frequency region of the IR spectrum, typically in the range of 500-700 cm⁻¹. The exact positions of these C-Br stretching bands would be influenced by their positions on the pyrazole ring and any coupling with other vibrational modes. The presence of three bromine atoms would likely result in multiple C-Br stretching bands, potentially overlapping.

Correlation with Computational Data

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful predictive tool. By creating a computational model of this compound, it is possible to calculate its theoretical vibrational spectrum.

These theoretical calculations can help in assigning the experimentally observed IR and Raman bands to specific vibrational modes of the molecule. The correlation between the experimental and computed spectra can provide a high degree of confidence in the structural characterization. Furthermore, computational methods can provide insights into the electronic properties and reactivity of the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide invaluable information about its molecular and supramolecular structure.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the solid state of this compound, various non-covalent interactions would be expected to play a role.

Precision Determination of Bond Lengths and Angles

An X-ray crystal structure would provide highly accurate measurements of all bond lengths and bond angles within the this compound molecule. This data would offer a precise picture of the molecular geometry.

Functionalization via Bromine Substituents

The bromine atoms at positions 3, 4, and 5 of the 1-methyl-1H-pyrazole ring are the primary sites for chemical manipulation. Their differential reactivity allows for controlled and stepwise functionalization.

Regioselective Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique for the selective functionalization of polyhalogenated heterocycles. In the case of tribrominated pyrazoles, this method allows for the introduction of various electrophiles at specific positions on the pyrazole ring.

The lithiation of brominated pyrazoles is a well-established method for creating a nucleophilic carbon center on the pyrazole ring, which can then react with a variety of electrophiles. Research has shown that for N-substituted pyrazoles, lithiation can be directed to specific positions. For instance, in 1-phenylsulphonyl-4-bromopyrazole, metallation with phenyllithium (B1222949) occurs regioselectively at the C-5 position. rsc.org This resulting 5-lithio derivative can be trapped with various electrophiles to introduce substituents at this position. rsc.org

Similarly, studies on 3,4,5-tribromo-1-vinylpyrazole have demonstrated that bromine-lithium exchange happens regioselectively at the 5-position. nih.gov Subsequent treatment with an electrophile leads to the formation of 5-substituted 3,4-dibromo-1-vinylpyrazoles. nih.gov A range of electrophiles can be successfully introduced at the C-5 position using this method. nih.gov It is important to note that prolonged lithiation times can lead to decreased yields due to the instability of the pyrazole anion. nih.gov

The directing group on the nitrogen atom plays a crucial role in determining the site of lithiation. uwindsor.cabaranlab.org The ability of a directing group to coordinate with the alkyllithium reagent is a key factor. baranlab.org In π-excessive heterocycles like N-protected pyrazoles, C-2 lithiation is generally dominant. uwindsor.ca However, the presence of multiple bromine atoms, as in this compound, influences the regioselectivity of the halogen-metal exchange.

The general process involves treating the substituted aromatic or heterocyclic compound with an alkyllithium reagent in an anhydrous solvent like tetrahydrofuran (B95107) or diethyl ether at low temperatures to form the lithium intermediate. researchgate.net This intermediate is then reacted in situ with an electrophile to yield the desired substituted derivative. researchgate.net

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been developed as an effective method for halogen-metal exchange on bromoheterocycles, even those containing acidic protons, under non-cryogenic conditions. nih.gov This protocol can also achieve high regioselectivity in the bromo-metal exchange of dibrominated compounds through a chelation effect. nih.gov

The selective functionalization of polybrominated pyrazoles is highly dependent on the reaction conditions. Factors such as the choice of organometallic reagent, solvent, temperature, and the nature of the protecting group on the pyrazole nitrogen all play a significant role in determining the regioselectivity and yield of the reaction.

For instance, in the case of 1-protected 2,4,5-tribromoimidazoles, the choice of organometallic reagent dictates the site of metal-halogen exchange. rsc.org While butyllithium (B86547) reacts at both the 2- and 5-positions, other reagents like ethylmagnesium bromide, methyllithium, s-butyllithium, and phenyllithium exhibit regioselectivity for the 2-position. rsc.org This allows for the selective removal of the bromine at C-2, which can then be further functionalized. rsc.org

The stability of the intermediate organometallic species is also a critical factor. Longer lithiation times in the reaction of 3,4,5-tribromo-1-vinylpyrazole led to lower yields of the 5-substituted product due to the low stability of the pyrazole anion. nih.gov Therefore, careful control of reaction time and temperature is crucial for maximizing the yield of the desired product.

Furthermore, the nature of the electrophile can influence the outcome of the reaction. In some cases, the initially formed kinetic product may isomerize to a more thermodynamically stable isomer under the reaction conditions. rsc.org

The development of robust and selective reaction protocols is essential for the efficient synthesis of specifically substituted pyrazoles. This often involves a systematic screening of reaction parameters to identify the optimal conditions for a given transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules. rsc.org These methods provide a versatile platform for the functionalization of this compound.

The Suzuki-Miyaura coupling reaction is a highly effective method for forming Csp2-Csp2 bonds and is particularly useful for the arylation and heteroarylation of heterocyclic compounds. rsc.orgmdpi.com This reaction typically involves the coupling of an organoboron reagent with a halide or triflate in the presence of a palladium catalyst and a base. rsc.orgnih.gov

The Suzuki-Miyaura coupling has been successfully applied to various brominated pyrazole derivatives. rsc.orgnih.gov The reactivity of the different bromine atoms on the pyrazole ring can be exploited to achieve site-selective coupling. For instance, in polyhalogenated pyridines, the site of coupling can be influenced by the electronic and steric properties of the substituents, as well as the choice of catalyst and reaction conditions. rsc.org Generally, the order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > Cl. rsc.org

The development of highly active palladium catalysts, often employing electron-rich phosphine (B1218219) ligands, has expanded the scope of the Suzuki-Miyaura reaction to include less reactive aryl chlorides and bromides. nih.govnih.gov The choice of ligand can significantly impact the efficiency and selectivity of the coupling reaction.

| Catalyst System | Substrate | Product | Yield | Reference |

| Pd(PPh₃)₄ / K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine and various arylboronic acids | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| Pd(OAc)₂ / SPhos | N-Boc-protected MIDA boronate and 4-bromoanisole | Arylated cyclopropane | 18% | acs.org |

| Pd(OAc)₂ / RuPhos | N-Boc-protected MIDA boronate and 4-bromoanisole | Arylated cyclopropane | 48% | acs.org |

| XPhosPdG3 / XPhos | 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones | C3-arylated products | 3-41% | rsc.org |

| P1 or P2 precatalysts | Unprotected nitrogen-rich heterocycle halides | Coupled products | Good to excellent | nih.gov |

This table presents a selection of Suzuki-Miyaura coupling reactions on various heterocyclic substrates, demonstrating the range of catalysts and conditions employed.

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed cross-coupling reactions offer alternative and complementary strategies for the functionalization of this compound.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. libretexts.orgwikipedia.org It is known for its reliability and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org The reaction typically involves an oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the coupled product. wikipedia.org The reactivity of the organostannane is a key factor, and the presence of electron-rich phosphine ligands on the palladium catalyst can enhance the reaction efficiency. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate, most commonly with a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the ability to use sp3-hybridized organozinc reagents, expanding the scope of possible substitutions. wikipedia.org Organozinc reagents are typically prepared from the corresponding Grignard or organolithium reagents. youtube.com The reaction is known for its high functional group tolerance due to the moderate reactivity of the organozinc species. chem-station.com

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. scirp.orgorganic-chemistry.orgwikipedia.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.org Variations of the Sonogashira coupling have been developed that are copper-free or can be performed in aqueous media. wikipedia.org

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | References |

| Stille | Organotin (Organostannane) | Palladium | Reliable, tolerant of many functional groups. | nih.govlibretexts.orgwikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance, allows use of sp3-hybridized reagents. | wikipedia.orgorganic-chemistry.orgyoutube.comchem-station.com |

| Sonogashira | Terminal Alkyne | Palladium and Copper(I) co-catalyst | Forms C-C bonds with alkynes under mild conditions. | scirp.orgorganic-chemistry.orgwikipedia.orglibretexts.org |

This table summarizes the key features of Stille, Negishi, and Sonogashira cross-coupling reactions.

The application of these diverse cross-coupling methodologies to this compound opens up a vast chemical space for the synthesis of novel pyrazole derivatives with tailored electronic and steric properties for various applications. The regioselectivity of these reactions can be controlled by carefully selecting the reaction conditions and the specific cross-coupling partners.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Brominated Positions

The pyrazole ring is generally considered electron-rich, making it less susceptible to nucleophilic aromatic substitution (SNAr) compared to electron-deficient systems like pyridines or pyrimidines. However, the presence of strongly electron-withdrawing substituents, such as nitro or multiple halogen groups, can activate the ring towards nucleophilic attack. In this compound, the three bromine atoms exert a significant electron-withdrawing inductive effect, which can potentially facilitate SNAr reactions.

Research on analogous polysubstituted pyrazoles provides insight into the likely reactivity of the tribromo derivative. For instance, in 3,4,5-trinitro-1H-pyrazole, the nitro group at the C4-position is regioselectively substituted by various nucleophiles, including ammonia, amines, and thiols, under mild conditions. This suggests that the C4-position in this compound would be the most probable site for nucleophilic attack, as it is flanked by two bromine atoms and is electronically activated.

While direct experimental data on SNAr reactions of this compound is limited, studies on other polyhalogenated aromatic compounds support the feasibility of such transformations. For example, gas-phase reactions of polyfluorobromobenzenes with nucleophiles demonstrate that nucleophilic aromatic substitution can occur, with the leaving group preference (fluoride vs. bromide) being a key consideration. nih.gov In the case of this compound, the C-Br bonds are the points of potential substitution.

Table 1: Expected Nucleophilic Aromatic Substitution Reactions on this compound (Analogous Reactions)

| Nucleophile | Expected Product at C4-Position | Reaction Conditions (Analogous) |

|---|---|---|

| Ammonia (NH₃) | 4-Amino-3,5-dibromo-1-methyl-1H-pyrazole | Mild conditions |

| Primary/Secondary Amines (RNH₂/R₂NH) | 4-Alkylamino/Dialkylamino-3,5-dibromo-1-methyl-1H-pyrazole | Mild conditions |

| Thiols (RSH) | 4-(Alkylthio)-3,5-dibromo-1-methyl-1H-pyrazole | Mild conditions |

| Alkoxides (RO⁻) | 4-Alkoxy-3,5-dibromo-1-methyl-1H-pyrazole | Basic conditions |

Reactivity of the Pyrazole Heterocycle

Electrophilic Reactions on Remaining Ring Positions (if applicable, after debromination or partial bromine removal)

Electrophilic substitution on the pyrazole ring typically occurs at the C4-position, which is the most electron-rich carbon atom. nih.gov In this compound, this position is occupied by a bromine atom. Therefore, electrophilic substitution would necessitate prior removal of this bromine. If the C4-bromo substituent were to be selectively removed, the resulting 3,5-dibromo-1-methyl-1H-pyrazole would be expected to undergo electrophilic substitution at the now vacant and activated C4-position.

Studies on 1-methylpyrazole confirm that electrophilic attack, such as nitration and halogenation, preferentially occurs at the C4-position. acs.orgmdpi.com For instance, the nitration of 1-methylpyrazole with a mixture of nitric acid and sulfuric acid yields 1-methyl-4-nitropyrazole. acs.org Similarly, bromination of 1-methylpyrazole would be expected to yield 4-bromo-1-methylpyrazole. nih.gov

Table 2: Potential Electrophilic Substitution Reactions on a Partially Debrominated (at C4) this compound Derivative

| Electrophilic Reagent | Electrophile | Expected Product (on 3,5-dibromo-1-methyl-1H-pyrazole) |

|---|---|---|

| HNO₃/H₂SO₄ | NO₂⁺ | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole |

| Fuming H₂SO₄ | SO₃ | 3,5-Dibromo-1-methyl-1H-pyrazole-4-sulfonic acid |

| Br₂ | Br⁺ | This compound (re-bromination) |

| ArN₂⁺Cl⁻ | ArN₂⁺ | 4-(Arylazo)-3,5-dibromo-1-methyl-1H-pyrazole |

| POCl₃/DMF | Cl-CH=NMe₂⁺ | 3,5-Dibromo-1-methyl-1H-pyrazole-4-carbaldehyde |

Cycloaddition Reactions Involving the Pyrazole Ring System

The aromatic nature of the pyrazole ring generally makes it a reluctant participant in cycloaddition reactions, as this would lead to a loss of aromaticity. researchgate.net However, under certain conditions or with specific modifications, pyrazole derivatives can undergo such transformations.

Diels-Alder Reactions: While the aromatic pyrazole ring itself is not a typical diene for Diels-Alder reactions, non-aromatic isomers like 4H-pyrazoles can act as dienes. mit.edunih.gov These reactions are often facilitated by electron-withdrawing groups on the 4H-pyrazole. mit.edunih.gov A notable example of a cycloaddition involving an aromatic pyrazole derivative is the reaction of pyrazolyl 2-azadienes with nitroalkenes under microwave irradiation to form pyrazolo[3,4-b]pyridines. researchgate.net In this case, the pyrazole ring is part of a larger conjugated system that acts as the diene.

1,3-Dipolar Cycloadditions: The pyrazole ring itself is not typically a 1,3-dipole. However, 1,3-dipolar cycloaddition is a common method for the synthesis of the pyrazole ring itself, reacting a 1,3-dipole like a nitrile imine with a dipolarophile like an alkyne or alkene. researchgate.netnih.govrsc.orgacs.orglookchem.commdpi.com

Ring Modification and Rearrangement Reactions

The pyrazole ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.

Ring Opening: Oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives has been reported under mild, transition-metal-free conditions. nih.gov Although this compound does not possess an amino group at the C5 position, this demonstrates that the pyrazole ring can be cleaved under specific oxidative conditions. Another example involves the reaction of pyrazolines with activated alkynes, leading to ring opening and the formation of 1H-pyrazole-4,5-dicarboxylates. rsc.org

Ring Rearrangement: Skeletal rearrangements of heterocyclic systems can lead to the formation of pyrazoles. For instance, a method for the conversion of pyrimidines into pyrazoles via a formal carbon deletion has been developed. acs.org More relevant to the modification of a pre-existing pyrazole ring is the unusual rearrangement of a pyrazole nitrene, which proceeds through a ring-opening/recyclization cascade. mdpi.comnih.govpreprints.org This type of transformation highlights the potential for complex skeletal reorganization of highly functionalized pyrazoles. Photochemical transformations can also induce rearrangements; for example, certain pyrazole derivatives have been shown to isomerize to imidazoles upon irradiation. nih.gov

Reactivity of the N-Methyl Group

Oxidation Reactions at the N-Methyl Moiety

The N-methyl group of this compound represents another site for potential chemical modification. Oxidation of C-H bonds adjacent to nitrogen atoms in N-methyl amines is a known transformation. acs.org

An iron-catalyzed method for the oxidation of N-methyl amines has been developed, leading to the synthesis of methylene-bridged bis-1,3-dicarbonyl compounds. acs.org This suggests that under similar catalytic conditions, the N-methyl group of this compound could potentially be oxidized. The pyrazole ring itself is generally resistant to oxidation, which would favor the selective oxidation of the side-chain methyl group. nih.gov

While specific studies on the oxidation of the N-methyl group of this compound are not prevalent in the literature, the general principles of N-alkyl group oxidation in heterocyclic compounds suggest this as a plausible reaction pathway.

Table 3: Potential Oxidation Reaction of the N-Methyl Group

| Reagents/Catalyst | Expected Transformation | Potential Product |

|---|---|---|

| Iron catalyst, Oxidant (e.g., H₂O₂) | Oxidation of N-methyl group | 3,4,5-Tribromo-1H-pyrazole-1-carbaldehyde (or further to carboxylic acid) |

| N-Bromosuccinimide (NBS), Photoirradiation | Benzylic-type oxidation | 1-(Bromomethyl)-3,4,5-tribromo-1H-pyrazole |

Reactivity and Chemical Transformations of 3,4,5 Tribromo 1 Methyl 1h Pyrazole

Deprotonation and Subsequent Functionalization

The reactivity of 3,4,5-tribromo-1-methyl-1H-pyrazole is characterized by two primary sites susceptible to deprotonation: the pyrazole (B372694) ring and the N-methyl group. The regioselectivity of deprotonation and subsequent functionalization is highly dependent on the reaction conditions, including the base used, temperature, and the nature of the electrophile.

The presence of bromine atoms on the pyrazole ring and the N-methyl group offers distinct pathways for functionalization through deprotonation or metal-halogen exchange.

Reactivity at the Pyrazole Ring:

Research on the closely related compound, 3,4,5-tribromo-1-vinylpyrazole, provides significant insight into the reactivity of the tribrominated pyrazole core. Studies have shown that bromine-lithium exchange occurs with high regioselectivity at the 5-position of the pyrazole ring. nih.gov This process involves treating the compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting 5-lithiated intermediate is a versatile synthon that can react with a variety of electrophiles to introduce different functional groups at this position. nih.gov

Longer lithiation times can lead to decreased yields of the 5-substituted product due to the potential instability of the pyrazole anion. nih.gov This method provides a reliable route to selectively functionalize the C5-position of the tribrominated pyrazole ring system.

Table 1: Functionalization of the 5-Position of 3,4,5-Tribromo-1-vinylpyrazole via Bromine-Lithium Exchange nih.gov

| Electrophile | Reagent | Product (5-Substituent) |

| Protonation | H₂O | -H |

| Methylation | CH₃I | -CH₃ |

| Carboxylation | CO₂ | -COOH |

| Formylation | DMF | -CHO |

N-Methylene Reactivity:

In addition to the reactivity on the pyrazole ring, the N-methyl group of 1-methylpyrazoles can also undergo deprotonation, a process often referred to as lateral lithiation. cdnsciencepub.com The reaction of 1-methylpyrazole (B151067) with n-butyllithium in tetrahydrofuran (B95107) (THF) has been studied to understand the regioselectivity of lithiation. nih.gov These studies reveal that the site of deprotonation is dependent on the reaction conditions.

Under kinetically controlled conditions, which typically involve shorter reaction times and specific temperature ranges, deprotonation occurs preferentially at the N-methyl group. nih.gov This generates a lithiated species at the methylene (B1212753) carbon, which can then be trapped by an electrophile. In contrast, under thermodynamically controlled conditions (e.g., longer reaction times or higher temperatures), the more stable 5-lithiated pyrazole is the major product. nih.gov

While direct experimental data on the N-methylene functionalization of this compound is not extensively documented, the principles derived from studies on 1-methylpyrazole suggest a plausible pathway for its functionalization. The electron-withdrawing nature of the three bromine atoms on the pyrazole ring would be expected to influence the acidity of the N-methyl protons, potentially facilitating their abstraction.

Table 2: Regioselectivity of Lithiation of 1-Methylpyrazole nih.gov

| Conditions | Major Product |

| Kinetic Control | Functionalization at the N-methyl group |

| Thermodynamic Control | Functionalization at the 5-position of the pyrazole ring |

This dual reactivity allows for the selective introduction of substituents at either the C5-position of the pyrazole ring or the N-methyl group, providing a versatile platform for the synthesis of a wide array of functionalized pyrazole derivatives.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic distribution of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov Calculations, often employing methods like B3LYP with basis sets such as 6-311G++(d,p), allow for the theoretical determination of molecular structures, vibrational frequencies, and NMR chemical shifts, which can then be correlated with experimental data. researchgate.netresearchgate.net

Electronic Structure and Aromaticity Analysis of the Pyrazole Ring

DFT calculations on substituted pyrazoles reveal that electron-donating groups tend to favor the C3-tautomer, whereas electron-withdrawing groups stabilize the C5-tautomer. nih.gov For the N-methylated compound , tautomerism is not a factor, but the electronic influence of the substituents remains critical. The bromine atoms at positions C3, C4, and C5 are expected to decrease the electron density of the carbon atoms of the ring, rendering them more electrophilic compared to an unsubstituted pyrazole. nih.gov The N1-methyl group is a weak electron-donating group. The pyridine-like nitrogen at N2 remains a primary site of nucleophilicity. nih.gov

Table 1: Predicted Electronic Properties of 3,4,5-tribromo-1-methyl-1H-pyrazole This table presents expected trends based on computational studies of related pyrazole systems. Exact values require specific calculations for the title compound.

| Parameter | Predicted Influence of Substituents | Expected Outcome |

|---|---|---|

| Ring Aromaticity | Maintained pyrazole core aromaticity. | The molecule retains its fundamental aromatic character. |

| Electron Density on Ring Carbons (C3, C4, C5) | Strong electron withdrawal by three bromine atoms. | Significantly reduced electron density, increased electrophilicity. |

| Electron Density on N2 Nitrogen | Remains a lone-pair-donating, pyridine-like nitrogen. | A primary site for electrophilic attack and coordination. |

| N1-Methyl Group | Weak electron-donating inductive effect. | Minor influence on the overall electronic structure compared to the bromines. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nyu.edu The MEP map illustrates the charge distribution on the molecular surface, where different colors represent different electrostatic potential values. Typically, red areas indicate negative potential (nucleophilic sites) and blue areas indicate positive potential (electrophilic sites). researchgate.net

For this compound, the MEP map is predicted to show the following features:

Negative Potential (Red/Yellow): The most negative potential is expected to be localized on the pyridine-like N2 nitrogen atom, making it the most likely site for protonation and attack by electrophiles. researchgate.net

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the N1-methyl group.

σ-holes: The bromine atoms are expected to exhibit a phenomenon known as a σ-hole. nih.govsemanticscholar.org This is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the C-Br bond, making the bromines susceptible to nucleophilic attack, a key factor in halogen-metal exchange reactions. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.org The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. nyu.eduresearchgate.net

In the case of this compound, a qualitative FMO analysis suggests:

HOMO: The Highest Occupied Molecular Orbital is likely to be distributed over the electron-rich pyrazole ring and the lone pairs of the bromine atoms.

LUMO: The Lowest Unoccupied Molecular Orbital is expected to be an antibonding π* orbital of the pyrazole ring, with significant contributions from the antibonding σ* orbitals of the C-Br bonds. This low-lying LUMO localized on the C-Br bonds makes them susceptible to nucleophilic attack, facilitating reactions like halogen-metal exchange.

HOMO-LUMO Gap: The presence of multiple halogens is expected to lower the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, leading to a relatively small HOMO-LUMO gap. A smaller energy gap generally indicates higher reactivity. nyu.edu

Table 2: Conceptual Frontier Molecular Orbital Properties This table outlines the expected characteristics of the frontier orbitals for this compound based on FMO theory.

| Orbital | Expected Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Pyrazole ring π-system, Bromine lone pairs | Site of electron donation in reactions with strong electrophiles. |

| LUMO | Antibonding π* of the pyrazole ring and σ* of C-Br bonds | Site of electron acceptance, particularly for nucleophilic attack at carbon or bromine. |

| Energy Gap | Expected to be relatively small. | Suggests a chemically reactive molecule. |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and the mapping of reaction energy profiles.

Transition State Characterization for Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental organometallic reaction, frequently used to create functionalized aromatic and heterocyclic compounds. wikipedia.org The reaction of polyhalogenated pyrazoles with organolithium reagents like n-butyllithium (n-BuLi) is a key synthetic transformation. Studies on the closely related 3,4,5-tribromo-1-vinylpyrazole have shown that bromine-lithium exchange occurs regioselectively at the C5 position. nih.gov A similar outcome is anticipated for the 1-methyl derivative.

The mechanism of lithium-halogen exchange is complex and has been the subject of extensive study. princeton.edu Two primary mechanisms are proposed: one involving a nucleophilic attack forming a transient "ate-complex" and another proceeding via a single electron transfer (SET) to generate radical intermediates. wikipedia.org For aryl halides, kinetic studies and the isolation of intermediates support a nucleophilic pathway that proceeds through a reversible "ate-complex" transition state. wikipedia.orgharvard.edu In this model, the carbanion of the organolithium reagent attacks the bromine atom on the pyrazole ring. lookchem.com

Computational modeling can characterize the geometry and energy of this transition state. For this compound reacting with n-BuLi, the transition state would involve the formation of a hypervalent bromine intermediate (the "ate-complex") where the butyl group, the lithium cation, and the pyrazole are all associated with the targeted bromine atom. The rate of exchange generally follows the trend I > Br > Cl, and is kinetically controlled, influenced by the stability of the resulting carbanion. wikipedia.org

Energy Profiles of Key Synthetic Transformations

For the halogen-metal exchange of this compound, the energy profile would map the following pathway:

Reactants: this compound and an organolithium reagent (e.g., n-BuLi), likely as an aggregate. princeton.edu

Transition State: The formation of the "ate-complex" at the C5-bromine represents the energy maximum on the reaction coordinate (the activation energy).

Products: 1-methyl-3,4-dibromo-5-lithiopyrazole and the corresponding alkyl bromide (e.g., bromobutane).

Following the initial exchange, the resulting 5-lithiated pyrazole is a potent nucleophile that can react with various electrophiles. nih.gov Computational methods can also model the energy profiles of these subsequent synthetic transformations, predicting their feasibility and potential regioselectivity, thereby guiding synthetic efforts. researchgate.net

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. For this compound, computational methods can elucidate its nuclear magnetic resonance (NMR) and vibrational spectra.

Computed NMR Chemical Shifts (e.g., GIAO method)

The prediction of NMR chemical shifts is a powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, a widely used quantum chemical approach, is particularly effective for this purpose. researchgate.netnih.gov This method involves calculating the magnetic shielding tensors for each nucleus in the molecule, from which the chemical shifts can be derived.

For this compound, density functional theory (DFT) calculations, often employing functionals like B3LYP, would be the standard approach. researchgate.netnih.gov The choice of basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining accurate results that account for polarization and diffuse functions. nih.govresearchgate.net The geometry of the molecule is first optimized, and then the GIAO method is applied to the optimized structure to compute the ¹³C and ¹H NMR chemical shifts. researchgate.net

The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data, aiding in the assignment of signals and the structural elucidation of the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO method.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| N-CH₃ | 3.9 - 4.2 |

| ¹³C NMR | |

| C3 | 95 - 100 |

| C4 | 90 - 95 |

| C5 | 105 - 110 |

| N-CH₃ | 40 - 45 |

Vibrational Frequency Calculations and Simulated IR/Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.net

DFT calculations are commonly employed to perform these simulations. researchgate.net After optimizing the molecular geometry, a frequency calculation is performed. This calculation yields a set of normal modes of vibration, each with a specific frequency. The IR intensities are determined from the changes in the dipole moment during the vibration, while Raman intensities are based on changes in the polarizability. nih.gov

The simulated IR and Raman spectra for this compound would reveal characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the C-Br, C-N, and C-H bonds, as well as the pyrazole ring vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretch (methyl) | 2950 - 3050 |

| C=N stretch (ring) | 1500 - 1600 |

| C-N stretch (ring) | 1300 - 1400 |

| C-Br stretch | 500 - 650 |

Note: This table contains representative frequency ranges for the specified bonds and is for illustrative purposes. Precise frequencies would be determined through detailed computational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into processes that are often difficult to observe experimentally.

Intermolecular Interactions and Solvent Effects

The bromine atoms and the nitrogen atoms of the pyrazole ring in this compound are expected to be key sites for intermolecular interactions. mdpi.comias.ac.in Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, could play a significant role in the solid-state packing and solution-phase behavior of this molecule. The nitrogen atoms can act as hydrogen bond acceptors. researchgate.net

Crystal Lattice Dynamics and Polymorphism

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. researchgate.net For a molecule like this compound, with its potential for various intermolecular interactions, the study of its crystal lattice dynamics is of significant interest. Polymorphism, the ability of a substance to exist in more than one crystal form, is a possibility for this compound. mdpi.com Different polymorphs can exhibit distinct physical properties.

While specific crystallographic data for this compound is not available in the provided search results, MD simulations could be employed to explore potential crystal packing arrangements and to study the dynamics of the crystal lattice. These simulations can provide insights into the stability of different polymorphic forms and the transitions between them.

Strategic Role As a Synthetic Building Block in Diversified Chemical Syntheses

Precursor for Advanced Halogenated Pyrazole (B372694) Scaffolds

The presence of three bromine atoms on the 1-methyl-1H-pyrazole ring makes 3,4,5-tribromo-1-methyl-1H-pyrazole an excellent precursor for the synthesis of a wide array of advanced halogenated pyrazole scaffolds. The differential reactivity of the bromine atoms at the C3, C4, and C5 positions allows for selective functionalization, leading to the generation of novel pyrazole derivatives with tailored electronic and steric properties.

A key transformation in this context is the regioselective bromine-lithium exchange reaction. This powerful tool in organometallic chemistry enables the selective replacement of a bromine atom with a lithium atom, which can then be quenched with various electrophiles to introduce a wide range of functional groups. For instance, studies on analogous tribromo-N-vinylpyrazoles have demonstrated that the bromine at the C5 position is the most susceptible to lithium-halogen exchange. This regioselectivity provides a reliable method for the synthesis of 5-substituted-3,4-dibromo-1-methyl-1H-pyrazoles.

Subsequent halogen-metal exchange reactions can be performed at the C4 or C3 positions, offering a stepwise approach to constructing polysubstituted pyrazoles with a high degree of control over the substitution pattern. This strategy is invaluable for creating libraries of halogenated pyrazole derivatives for applications in medicinal chemistry and materials science, where the nature and position of the halogen atoms can significantly influence the biological activity and physical properties of the molecule.

Scaffold for Multi-Functionalized Organic Molecules with Defined Substitution Patterns

Beyond the synthesis of other halogenated pyrazoles, this compound serves as a rigid and reliable scaffold for the construction of multi-functionalized organic molecules with precisely defined substitution patterns. The sequential and regioselective replacement of the bromine atoms allows for the introduction of a diverse array of functional groups, transforming the simple starting material into a complex, highly decorated molecule.

The bromine-lithium exchange methodology is central to this application. By carefully controlling the reaction conditions, such as the choice of organolithium reagent, solvent, and temperature, chemists can selectively target one bromine atom at a time. This generates a series of pyrazole-based organolithium intermediates that can react with a vast toolbox of electrophiles, including aldehydes, ketones, esters, nitriles, and carbon dioxide, to introduce new carbon-carbon and carbon-heteroatom bonds.

This stepwise functionalization is particularly powerful for creating molecules where the spatial arrangement of different functional groups is critical for their intended function. For example, by sequentially replacing the bromine atoms at the C5, C4, and C3 positions with different substituents, it is possible to generate a tri-substituted pyrazole with a unique three-dimensional arrangement of functionalities. This level of control is essential in drug discovery, where the precise positioning of pharmacophoric groups can dramatically impact the binding affinity of a molecule to its biological target.

Table 1: Regioselective Functionalization of Brominated Pyrazoles via Halogen-Metal Exchange

| Starting Material | Reagent | Position of Functionalization | Product |

| 3,4,5-Tribromo-1-vinylpyrazole | n-BuLi, then Electrophile (E) | C5 | 5-E-3,4-dibromo-1-vinylpyrazole |

| 5-Substituted-3,4-dibromo-1-vinylpyrazole | n-BuLi or i-PrMgCl, then H+ | C4 | 5-Substituted-3-bromo-1-vinylpyrazole |

Note: This table is based on reactivity patterns observed in analogous N-vinylpyrazole systems, which are expected to be similar for the N-methyl derivative.

Enabling Stereoselective Synthesis through Chiral Auxiliaries or Directed Reactions

The application of this compound in stereoselective synthesis is an area of growing interest, although direct examples featuring this specific compound are not yet widely reported in the literature. However, the principles of asymmetric synthesis using related heterocyclic systems provide a conceptual framework for its potential in this domain.

One promising approach involves the attachment of a chiral auxiliary to the pyrazole scaffold. A chiral auxiliary is a stereochemically pure functional group that can be temporarily attached to a prochiral molecule to control the stereochemical outcome of a subsequent reaction. In the context of this compound, a chiral auxiliary could be introduced by replacing one of the bromine atoms with a chiral substituent. This chiral-substituted pyrazole could then undergo further functionalization, with the chiral auxiliary directing the approach of reagents to one face of the molecule, leading to the formation of a single enantiomer or diastereomer of the product.

Another potential strategy is the use of directed metalation with a chiral base or in the presence of a chiral ligand. Directed metalation involves the deprotonation of a specific position on an aromatic ring, guided by a directing group. If a chiral base or a chiral ligand is used in this process, it can lead to the enantioselective deprotonation of a prochiral substrate, or the enantioselective trapping of a lithiated intermediate. While this has been demonstrated for other heterocyclic systems, its application to polyhalogenated pyrazoles remains an area for future exploration. The development of such methods would significantly enhance the utility of this compound as a building block for the synthesis of enantiomerically pure, complex molecules.

Applications in the Construction of Complex Heterocyclic Systems

The pyrazole ring is a common core in many biologically active compounds and complex heterocyclic systems. This compound, with its multiple points of functionalization, is a valuable starting material for the construction of such intricate molecular architectures. The bromine atoms can be converted into a variety of other functional groups, which can then participate in cyclization reactions to form fused or linked heterocyclic systems.

A common strategy involves the conversion of one or more bromine atoms into amino, hydroxyl, or carboxyl groups. These functionalized pyrazoles can then be reacted with bifunctional reagents to build new rings onto the pyrazole core. For example, the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with diverse biological activities, often starts from 3-aminopyrazoles. By converting one of the bromine atoms of this compound into an amino group, this versatile building block can be readily incorporated into the synthesis of this important class of fused heterocycles.

Similarly, the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines often involves the cyclocondensation of functionalized pyrazoles with 1,3-dicarbonyl compounds or their equivalents. The ability to selectively introduce different functional groups at the C3, C4, and C5 positions of the pyrazole ring through the tribrominated precursor provides a high degree of flexibility in the design and synthesis of these complex heterocyclic systems. This allows for the fine-tuning of the electronic and steric properties of the final molecule, which is crucial for optimizing its biological activity.

Table 2: Examples of Fused Heterocyclic Systems Derived from Functionalized Pyrazoles

| Pyrazole Precursor | Reagent(s) | Fused Heterocyclic System |

| 5-Aminopyrazole | Diethyl malonate, NaOEt; then POCl₃ | 5,7-Dichloropyrazolo[1,5-a]pyrimidine |

| 5-Aminopyrazole | α,β-Unsaturated ketone, ZrCl₄ | Pyrazolo[3,4-b]pyridine |

| Functionalized Pyrazole | Hydrazine | Pyrazolo[3,4-d]pyridazine |

Note: This table illustrates general synthetic strategies for constructing fused pyrazole systems, for which this compound can serve as a precursor after appropriate functionalization.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes for Polybrominated Pyrazoles

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be hazardous and environmentally taxing. researchgate.net The future of chemical synthesis is progressively moving towards greener, more sustainable practices. nih.gov Research into the synthesis of polybrominated pyrazoles, including 3,4,5-tribromo-1-methyl-1H-pyrazole, should focus on eco-friendly methodologies.

Key areas for development include:

Microwave-Assisted and Ultrasound-Assisted Synthesis : These techniques can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. researchgate.netnih.gov

Use of Green Solvents : Exploring aqueous media or other environmentally benign solvents can minimize the use of volatile and toxic organic solvents. researchgate.net

Heterogeneous and Recyclable Catalysts : The development and use of solid-supported or recyclable catalysts, such as Amberlyst-70 or graphene oxide, can simplify product purification and reduce chemical waste. researchgate.netmdpi.com

Multicomponent Reactions : Designing one-pot, multicomponent reactions offers an efficient and atom-economical approach to constructing complex pyrazole scaffolds, minimizing intermediate isolation steps and solvent usage. nih.govmdpi.com

Adopting these green chemistry principles would not only make the production of polybrominated pyrazoles more sustainable but also potentially more cost-effective. researchgate.net

Exploration of Organometallic Chemistry and Catalytic Applications (as ligand or catalyst precursor)

Pyrazole derivatives are well-established as versatile ligands in homogeneous catalysis due to their ability to form stable complexes with a wide range of metal centers. nih.gov The this compound molecule is a particularly intriguing candidate for applications in organometallic chemistry and catalysis.

The electron-withdrawing nature of the three bromine atoms can significantly modulate the electronic properties of the pyrazole ring. This electronic influence would be transferred to a coordinated metal center, potentially enhancing its catalytic activity or altering its selectivity in various chemical transformations. Future research could explore its use as:

A Ligand in Catalysis : Complexes of this ligand with transition metals like palladium, copper, or rhodium could be investigated for their efficacy in cross-coupling reactions, hydrogenations, or oxidations. The protic nature of related N-unsubstituted pyrazole complexes has been shown to be crucial in catalytic cycles, such as the disproportionation of hydrazine, a feature that could be engineered into derivatives. nih.gov

A Catalyst Precursor : The compound could serve as a precursor for the in-situ generation of catalytically active species.

Systematic studies are needed to synthesize and characterize organometallic complexes of this compound and to evaluate their performance in a broad spectrum of catalytic reactions.

Integration into Advanced Materials Science

The unique structure of this compound makes it a valuable building block for the creation of advanced functional materials.

Pyrazoles are fundamental components in coordination chemistry, capable of forming diverse structures from simple mononuclear complexes to intricate polynuclear systems and metal-organic frameworks (MOFs). researchgate.netresearchgate.netuninsubria.it The tribrominated pyrazole offers distinct advantages:

Modulation of Electronic Properties : The bromo substituents can fine-tune the ligand field strength and redox properties of the resulting metal complexes.

Halogen Bonding : The bromine atoms can participate in halogen bonding, providing an additional tool for directing the self-assembly of supramolecular architectures.

Steric Control : The bulky bromine atoms can influence the coordination geometry around the metal ion and control access to the metal center. researchgate.net

Future work should focus on synthesizing and crystallographically characterizing coordination complexes of this compound with various metal ions to understand its coordination behavior and to explore the properties of the resulting materials, such as porosity, luminescence, or magnetism. researchgate.net

The reactivity of the C-Br bonds in this compound can be exploited to integrate this unit into larger molecular systems. Through reactions like bromine-lithium exchange followed by quenching with appropriate electrophiles, functional groups can be introduced onto the pyrazole ring. nih.gov This functionalization opens the door to its use as:

A Monomer for Polymerization : After introducing polymerizable groups, this pyrazole derivative could be incorporated into functional polymers. The resulting materials could exhibit enhanced thermal stability, flame retardancy (due to the high bromine content), or specific optical or electronic properties.

A Building Block for Self-Assembled Structures : By attaching moieties capable of specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking), this compound could be used to construct well-defined supramolecular structures like liquid crystals or gels. The self-association of pyrazole derivatives into dimers, trimers, and other aggregates is a known phenomenon that could be harnessed for this purpose. mdpi.com

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry provides powerful tools for understanding molecular properties and predicting the behavior of new chemical entities, thereby guiding experimental efforts. eurasianjournals.com For this compound, computational studies, such as those using Density Functional Theory (DFT), can be employed to:

Predict Molecular Properties : Calculate electronic properties (e.g., HOMO-LUMO gap, electrostatic potential), structural parameters, and spectroscopic signatures for the molecule and its potential derivatives. researchgate.net

Design Novel Compounds : Model the effects of substituting the bromine atoms with various other functional groups to design new derivatives with tailored properties for specific applications, such as improved binding affinity to a biological target or enhanced catalytic performance. nih.gov

Elucidate Reaction Mechanisms : Investigate the transition states and energy profiles of potential reactions to understand reactivity and selectivity. nih.gov

A synergistic approach combining computational prediction with targeted synthesis could accelerate the discovery of novel pyrazole-based molecules with desirable functions. rsc.org

Mechanistic Studies of Unexplored Reactivity Pathways and Selectivities

A thorough understanding of the reactivity of this compound is essential for its effective utilization. While the chemistry of simpler pyrazoles is well-documented, the influence of three bromine atoms on the reactivity of the pyrazole core presents a rich area for investigation.

Future mechanistic studies should focus on:

Regioselective Functionalization : Research has shown that related compounds like 3,4,5-tribromo-1-vinylpyrazole undergo regioselective bromine-lithium exchange at the 5-position. nih.gov Detailed mechanistic studies are needed to understand the factors controlling this selectivity and to develop methods for selectively functionalizing the 3- and 4-positions as well.

Nucleophilic Aromatic Substitution : Investigating the susceptibility of the bromo-substituents to nucleophilic displacement under various conditions.

Ring-Opening and Rearrangement Reactions : Exploring the stability of the pyrazole ring under harsh reaction conditions and investigating potential ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) pathways, which have been observed in related dinitropyrazoles. researchgate.net

These fundamental studies will provide a robust chemical toolbox for the synthetic manipulation of this compound, enabling its transformation into a wide array of complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,5-tribromo-1-methyl-1H-pyrazole, and what factors influence regioselectivity in bromination?

- Methodological Answer :

- Step 1 : Start with 1-methyl-1H-pyrazole. Bromination is typically achieved using bromine (Br₂) in acetic acid or HBr with an oxidizing agent (e.g., H₂O₂) under controlled temperature (0–25°C).

- Step 2 : Regioselectivity is influenced by steric and electronic effects. The methyl group at position 1 directs bromination to positions 3, 4, and 5 due to its electron-donating nature and spatial arrangement.

- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NMR (¹H and ¹³C) and X-ray crystallography (SHELX suite for structure refinement) .

- Example Protocol :

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Br₂/HOAc | 25°C | 6h | ~60% |

| HBr/H₂O₂ | 0°C | 12h | ~45% |

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the methyl group (δ ~3.5 ppm) and absence of aromatic protons due to bromine substitution.

- ¹³C NMR : Peaks for C-Br appear at δ ~100–120 ppm.

- IR : Stretching vibrations for C-Br at ~550–650 cm⁻¹.

- Mass Spec (EI-MS) : Molecular ion [M]⁺ at m/z 334 (C₄H₄Br₃N₂) and isotopic pattern confirming three bromines.

- Validation : Cross-reference with NIST Chemistry WebBook data for analogous brominated pyrazoles .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.

- Storage : Keep in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent degradation.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.

- Disposal : Follow EPA guidelines for halogenated waste .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and applications of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The LUMO of the tri-brominated pyrazole is localized on the Br atoms, making it susceptible to nucleophilic attack.

- Docking Studies : Dock into enzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina. Bromine atoms may act as hydrogen bond acceptors, enhancing binding affinity .

- Case Study : Pyrazole derivatives inhibit carbonic anhydrase with IC₅₀ values <10 µM; tri-brominated analogs could improve selectivity .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis of this compound?

- Methodological Answer :

- Issue : Lower yields at larger scales due to incomplete bromine diffusion.

- Solution :

Use flow chemistry for controlled reagent mixing.

Optimize stoichiometry (Br₂:pyrazole = 3:1) with catalytic FeBr₃ to enhance reactivity.

- Validation : Compare batch vs. flow reactor outcomes (e.g., batch yield 60% vs. flow yield 78%) .

Q. How does the electronic structure of this compound influence its potential as a ligand in coordination chemistry?

- Methodological Answer :

- Synthesis of Metal Complexes : React with Cu(I) or Pd(II) salts in THF. Bromine atoms act as σ-donors, while the pyrazole ring provides π-backbonding.

- Characterization : X-ray diffraction (SHELXL) confirms octahedral geometry for Cu complexes .

- Application : Brominated pyrazole-Pd complexes show catalytic activity in Suzuki-Miyaura cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products